![molecular formula C10H19NO2 B1323112 (1-Isopropylpiperidin-4-yl)acetic acid CAS No. 754183-67-0](/img/structure/B1323112.png)
(1-Isopropylpiperidin-4-yl)acetic acid
Overview
Description
“(1-Isopropylpiperidin-4-yl)acetic acid” is a chemical compound with the CAS Number: 754183-67-0. It has a linear formula of C10H19NO2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H19NO2/c1-8(2)11-5-3-9(4-6-11)7-10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13) . This indicates that the compound contains 10 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms.Physical And Chemical Properties Analysis
The molecular weight of “(1-Isopropylpiperidin-4-yl)acetic acid” is 185.27 .Scientific Research Applications
Acylation and Synthesis of New Compounds
(1-Isopropylpiperidin-4-yl)acetic acid has been used in the synthesis of various new compounds. For instance, it has been involved in the acylation of amines and pyrazole, leading to the formation of new amides and 1-acylpyrazole (Arutjunyan et al., 2013). This research highlights its role in expanding the diversity of chemical compounds through synthetic chemistry.
Physical-Chemical Properties and Toxicity Studies
The compound has been part of studies exploring the physical and chemical properties of certain esthers, specifically looking into their acute toxicity. These studies are crucial for understanding the safety profile of new compounds for potential applications (Salionov, 2015).
Structural Studies and Molecular Conformation
In a separate study, its related analogues were used to prepare derivatives, where the molecular conformations of these products were discussed based on spectral and X-Ray data. This kind of research is vital in understanding how small changes in molecular structure can impact the physical properties of a compound (Chui et al., 2004).
Role in the Formation of Acetic Acid in Space
Interestingly, research involving acetic acid, which is structurally related to (1-Isopropylpiperidin-4-yl)acetic acid, has shown its formation in polar interstellar ice mixtures. This is significant in astrochemistry, highlighting the potential for complex organic molecule formation in space (Kleimeier et al., 2020).
Synthesis and Pharmacological Evaluation
In pharmacological research, derivatives of piperidine-4-one, which is related to the compound , have been synthesized and evaluated. This research is crucial for the development of new pharmaceuticals and understanding their biological activities (Srikanth et al., 2014).
properties
IUPAC Name |
2-(1-propan-2-ylpiperidin-4-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-8(2)11-5-3-9(4-6-11)7-10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDHNNPGNMJACJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60630140 | |
Record name | [1-(Propan-2-yl)piperidin-4-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60630140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
754183-67-0 | |
Record name | [1-(Propan-2-yl)piperidin-4-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60630140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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